molecular formula C12H21NO3 B13098234 (3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate

(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13098234
M. Wt: 227.30 g/mol
InChI Key: XWAFVZGCUNQYNV-ZJUUUORDSA-N
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Description

(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The compound’s unique structure, featuring a tert-butyl group, an allyl group, and a hydroxyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Allyl halides, suitable bases like triethylamine.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of hydroxyl derivatives.

    Substitution: Formation of substituted pyrrolidines.

Mechanism of Action

The mechanism of action of (3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical pathways. The hydroxyl group can form hydrogen bonds, while the allyl and tert-butyl groups provide steric and electronic effects that modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of chiral centers, functional groups, and its ability to serve as a versatile intermediate in organic synthesis. Its specific stereochemistry allows for selective interactions in biological systems, making it valuable in medicinal chemistry and drug development .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-prop-2-enylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10+/m1/s1

InChI Key

XWAFVZGCUNQYNV-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)CC=C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CC=C

Origin of Product

United States

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